molecular formula C22H20N2O6 B5357157 1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline

1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline

Cat. No. B5357157
M. Wt: 408.4 g/mol
InChI Key: USDFRWGXLQCRDH-LFIBNONCSA-N
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Description

1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline, commonly known as BDPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDPA has a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of BDPA is complex and not fully understood. It is believed that BDPA exerts its therapeutic effects by modulating various signaling pathways in cells. BDPA has been shown to inhibit the activity of certain enzymes and transcription factors, which can lead to the suppression of inflammation and cancer cell growth. BDPA has also been shown to protect neurons from oxidative stress and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the development of inflammation and cancer. BDPA has also been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. Additionally, BDPA has been shown to protect neurons from oxidative stress and apoptosis, which may explain its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDPA is its well-established synthesis method, which allows for the production of large quantities of the compound in high yields and purity. Additionally, BDPA has been extensively studied in scientific research, and its potential therapeutic applications have been well-documented. However, one of the limitations of BDPA is its complex mechanism of action, which makes it difficult to study in vitro and in vivo. Additionally, the high cost of BDPA may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of BDPA. One area of research is the development of BDPA-based drugs for the treatment of inflammation, cancer, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDPA and its potential therapeutic applications. Another area of research is the development of new synthesis methods for BDPA that are more cost-effective and scalable. Finally, the use of BDPA as a diagnostic tool for cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline, or BDPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDPA has a well-established synthesis method, and its potential therapeutic applications have been extensively studied. BDPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of BDPA and its potential therapeutic applications.

Synthesis Methods

BDPA is synthesized through a multi-step process that involves the reaction of proline with benzoyl chloride and 1,3-benzodioxole-5-carboxylic acid. The resulting product is then subjected to a series of purification steps to obtain pure BDPA. The synthesis method of BDPA is well-established, and the compound can be obtained in high yields and purity.

Scientific Research Applications

BDPA has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BDPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

1-[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c25-20(15-5-2-1-3-6-15)23-16(21(26)24-10-4-7-17(24)22(27)28)11-14-8-9-18-19(12-14)30-13-29-18/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,23,25)(H,27,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFRWGXLQCRDH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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